
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound features a thiazole ring, a hexyl group, and an oxazolidinone core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The hexyl group can be introduced through a nucleophilic substitution reaction, and the oxazolidinone core can be formed by cyclization of the corresponding amino alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound include antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory diseases.
Medicine: In medicine, this compound has shown promise as an antibacterial agent, particularly against drug-resistant bacteria. Its unique structure allows it to target bacterial cell walls and inhibit their growth.
Industry: In the materials science industry, this compound can be used in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways involved depend on the specific biological activity being studied, but common targets include bacterial cell wall synthesis enzymes and inflammatory mediators.
Comparación Con Compuestos Similares
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Oxazolidinone derivatives: These compounds have the oxazolidinone core and are used in similar applications.
Hexyl-substituted compounds: These compounds contain a hexyl group and are used in various chemical syntheses.
Uniqueness: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one stands out due to its combination of the thiazole ring, hexyl group, and oxazolidinone core. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2O2S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
5-hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-7-14(12(15)16-10)11-8-17-9-13-11/h8-10H,2-7H2,1H3 |
Clave InChI |
LKYSNTSBOADUCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CN(C(=O)O1)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


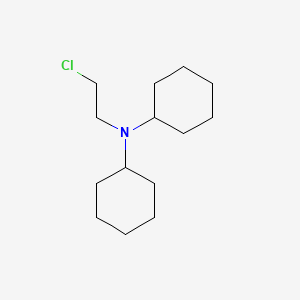
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
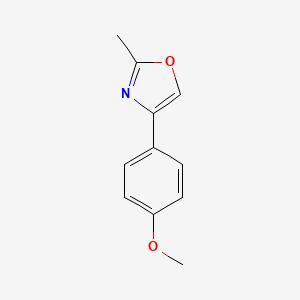
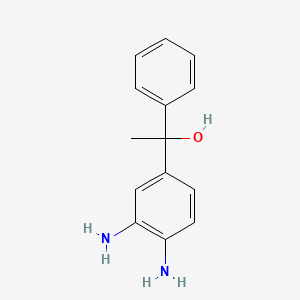
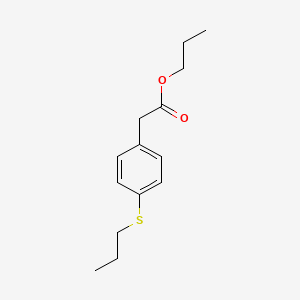
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)


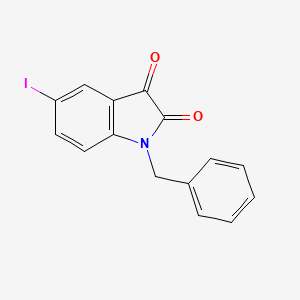
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)

![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
